3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a 3-methylbutyl group attached to the nitrogen atom at position 3.
Mechanism of Action
Target of Action
The primary targets of 3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism . In particular, the compound has shown promising activity as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) .
Mode of Action
The compound interacts with its targets by inhibiting their activity. As a protein kinase inhibitor, it prevents these enzymes from transferring phosphate groups from ATP to specific substrates . This inhibition disrupts the normal functioning of the kinases, leading to changes in cell growth and metabolism .
Biochemical Pathways
The inhibition of protein kinases affects several biochemical pathways. For instance, the inhibition of CDK2 can disrupt the cell cycle, as CDK2 is essential for the transition from the G1 phase to the S phase . Moreover, the compound’s interaction with protein kinases can influence other pathways related to cell growth, differentiation, and metabolism .
Result of Action
The inhibition of protein kinases by this compound can lead to a decrease in cell proliferation . Specifically, the compound’s inhibition of CDK2 can lead to cell cycle arrest, preventing cells from progressing from the G1 phase to the S phase . This can result in the reduction of tumor growth in cancerous cells .
Biochemical Analysis
Biochemical Properties
The compound 3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has been found to interact with certain enzymes and proteins. For instance, it has been reported to have inhibitory activity towards PARP-1, a DNA-binding protein involved in DNA repair damage . The compound’s interaction with this enzyme could potentially compromise the DNA repair mechanism, leading to genomic dysfunction .
Cellular Effects
In terms of cellular effects, this compound has been observed to have anti-proliferative activity against certain human cancer cell lines . It has been suggested that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its potential to cause changes in gene expression . It has been suggested that the compound’s effects at the molecular level could include enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridopyrimidine derivatives, including 3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione, can be achieved through various methods. One common approach involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyridopyrimidine core . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group .
Industrial Production Methods
Industrial production of pyridopyrimidine derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of palladium-catalyzed cross-coupling reactions, followed by cyclization and purification steps .
Chemical Reactions Analysis
Types of Reactions
3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyridopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridopyrimidine N-oxides, while reduction may produce dihydropyridopyrimidines.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Similar structure but with a fused pyran ring.
Pyrido[3,4-d]pyrimidine: Different fusion pattern of the pyridine and pyrimidine rings.
Pyrido[4,3-d]pyrimidine: Another variation in the fusion pattern.
Uniqueness
3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of the 3-methylbutyl group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
3-(3-methylbutyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8(2)5-7-15-11(16)9-4-3-6-13-10(9)14-12(15)17/h3-4,6,8H,5,7H2,1-2H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZQZKJMAGBTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(NC1=O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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